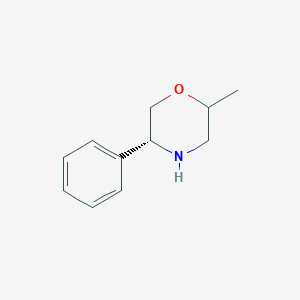

(5R)-2-Methyl-5-phenylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5R)-2-Methyl-5-phenylmorpholine is a chiral morpholine derivative with a unique structure that includes a phenyl group and a methyl group attached to the morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-Methyl-5-phenylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of N-phenylcarbamic acid methyl ester and R-(-)-glycidyl butyrate in the presence of butyllithium and tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures, around -78°C, and involves several steps including the addition of reagents and subsequent extraction and purification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment for mixing, cooling, and purification.

Análisis De Reacciones Químicas

Oxidation Reactions

(5R)-2-Methyl-5-phenylmorpholine undergoes oxidation at specific positions on its morpholine ring. Key transformations include:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ or CrO₃ | Acidic or neutral aqueous media | Ketones or aldehydes at C2/C5 positions | Intermediate for pharmaceuticals |

| Ozone (O₃) | Low-temperature ozonolysis | Ring-opening to form dicarbonyl compounds | Synthesis of chiral amines |

Mechanism : Oxidation typically targets electron-rich regions of the morpholine ring. For example, KMnO₄ oxidizes the methyl group at C2 to a carbonyl group, while ozonolysis cleaves the ring to generate linear intermediates.

Reduction Reactions

The compound’s phenyl or methyl groups can be selectively reduced:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Saturated morpholine derivatives | Retains stereochemistry |

| H₂/Pd-C | Room temperature | Partially reduced phenyl groups | Yields cyclohexyl analogs |

Example : LiAlH₄ reduces the morpholine ring’s nitrogen lone pair-associated electron density, enabling hydrogenation without racemization.

Substitution Reactions

The nitrogen and oxygen atoms in the morpholine ring participate in nucleophilic substitutions:

| Reagent | Site | Product | Yield |

|---|---|---|---|

| Alkyl halides (R-X) | N-atom | N-alkylated morpholine derivatives | 60–85% (varies with R-X) |

| Acyl chlorides (R-COCl) | O-atom | O-acylated products | 70–90% |

Key Insight : Alkylation at nitrogen enhances the compound’s utility as a ligand in asymmetric catalysis, while acylation modifies solubility for drug formulation .

Nucleophilic Aromatic Substitution

The phenyl group facilitates electrophilic substitution under specific conditions:

Mechanism : Electrophilic attack occurs at the para position of the phenyl ring due to steric hindrance from the morpholine ring .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the morpholine ring undergoes cleavage:

| Conditions | Reagent | Product | Application |

|---|---|---|---|

| HCl (conc.) | Reflux, 12 hrs | β-amino alcohol derivatives | Chiral building blocks |

| LDA/THF | −78°C, 2 hrs | Enamine intermediates | Asymmetric synthesis |

Example : Treatment with HCl opens the ring via protonation of the oxygen, followed by nucleophilic attack by water.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C11H15N

Molecular Weight: 175.25 g/mol

CAS Number: 1957130-62-9

The compound features a morpholine ring substituted with a methyl group at the second position and a phenyl group at the fifth position. This specific stereochemistry contributes to its unique chemical reactivity and biological activity.

Chemistry

(5R)-2-Methyl-5-phenylmorpholine is utilized as a chiral building block in asymmetric synthesis, allowing for the creation of complex organic molecules with defined stereochemistry. Its ability to act as a ligand in catalytic reactions further enhances its utility in synthetic chemistry.

Biology

Research indicates that this compound may modulate biological pathways, acting as a probe in biochemical studies. It has been investigated for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting applications in neuropharmacology.

Medicine

The compound has been explored for its pharmacological properties , including potential therapeutic applications in treating mood disorders such as depression and anxiety. Its derivatives have shown promise in influencing monoamine neurotransmitter release and reuptake, which are critical in mood regulation.

Industry

In industrial settings, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable for producing specialty chemicals with tailored functionalities.

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on serotonin receptor binding affinity. The results indicated significant interactions with serotonin receptors, suggesting its potential use in developing antidepressants.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives of this compound through nucleophilic substitutions at the nitrogen atom. These derivatives exhibited varied pharmacological profiles, demonstrating the compound's versatility as a scaffold for drug development.

Mecanismo De Acción

The mechanism of action of (5R)-2-Methyl-5-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (5R)-2-Methyl-5-phenylmorpholine include other chiral morpholine derivatives, such as (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine and other substituted morpholines.

Uniqueness

What sets this compound apart from similar compounds is its specific chiral configuration and the presence of both a phenyl and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

(5R)-2-Methyl-5-phenylmorpholine is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound possesses a morpholine ring with a methyl group at the 2-position and a phenyl group at the 5-position. This specific configuration contributes to its unique chemical and biological properties, making it an important compound in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 175.25 g/mol |

| Chiral Configuration | (5R) |

| Functional Groups | Morpholine, Phenyl |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as:

- Enzyme Inhibitor/Activator : It modulates the activity of various enzymes, influencing critical biochemical pathways.

- Ligand : It serves as a ligand in studies of enzyme-substrate interactions and protein binding, which are essential for understanding cellular processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Studies have shown that derivatives of morpholine compounds, including this compound, can inhibit cancer cell proliferation. For example, in colon cancer cell lines, certain analogs demonstrated over 75% inhibition at concentrations of 1 μM .

- Neuroprotective Effects : Some studies suggest that morpholine derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Selectivity for Receptors : The compound has been evaluated for its selectivity towards cannabinoid receptors CB1 and CB2, indicating potential therapeutic applications in pain management and inflammation .

Study on Antitumor Properties

In a study investigating the antitumor effects of phenylethynyl-substituted heterocycles, this compound derivatives were tested against various cancer cell lines. Results indicated that certain compounds showed potent inhibitory effects on LS174T colon cancer cells, outperforming traditional chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | Inhibition (%) at 1 μM |

|---|---|---|

| This compound | LS174T Colon Cancer | >75% |

| Control | Normal Cells | <20% |

Study on Receptor Binding

A computational study explored the binding affinity of this compound to CB1 and CB2 receptors. The findings suggested a higher selectivity towards CB2, indicating its potential role as an anti-inflammatory agent .

Propiedades

IUPAC Name |

(5R)-2-methyl-5-phenylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQYKFXOOFIYJZ-UMJHXOGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN[C@@H](CO1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.